

Palytoxin: A Comprehensive Toxicological Profile and Analysis of Lethal Dosen

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Compound of Interest

Compound Name: Palytoxin

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Abstract

Palytoxin (PLTX) stands as one of the most potent non-protein marine toxins discovered, presenting a significant toxicological threat.^[1] Its intricate structure and unique mechanism of action, primarily targeting the ubiquitous Na⁺/K⁺-ATPase, result in a cascade of cellular and systemic effects, leading to severe and often fatal outcomes. This technical guide provides an in-depth examination of the toxicological profile of **palytoxin**, with a detailed summary of its LD50 values across various species and routes of administration. Furthermore, it outlines the detailed experimental methodologies for key toxicity assessments and visualizes the critical signaling pathways initiated by **palytoxin** through Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

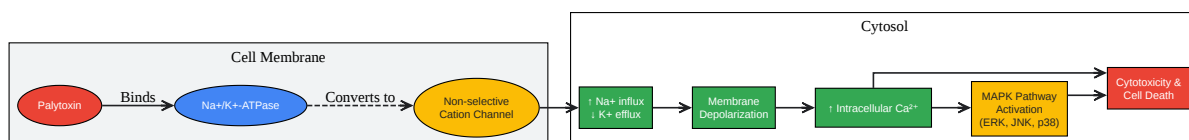
Mechanism of Action: Transformation of a Vital Pump into a Lethal Pore

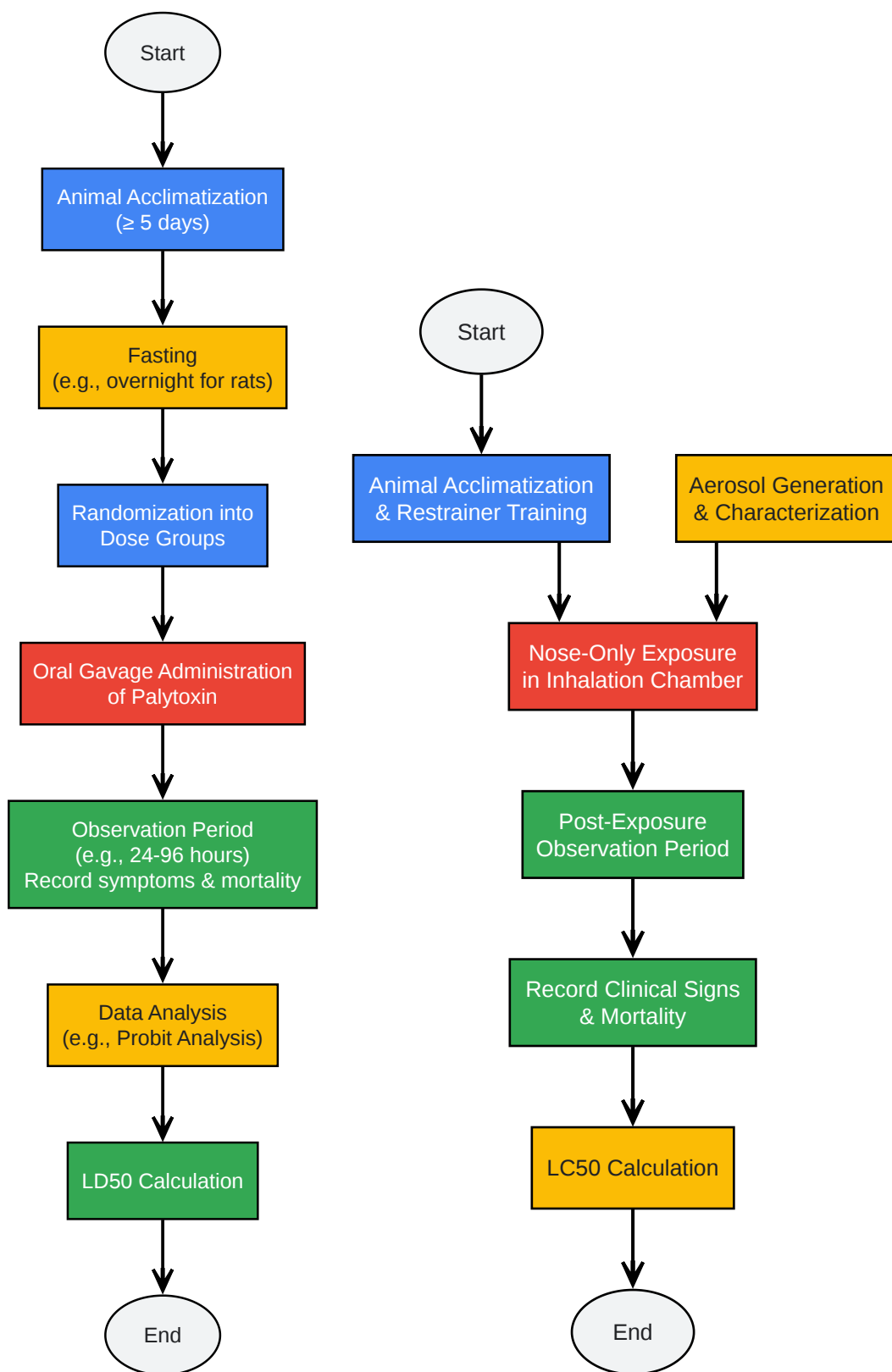
The primary molecular target of **palytoxin** is the Na⁺/K⁺-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) ions across the cell membrane of all animal cells.^{[2][3]} In its normal physiological function, the Na⁺/K⁺-ATPase actively transports three Na⁺ ions out of the cell and two K⁺ ions into the cell, a process coupled with the hydrolysis of one molecule of ATP.^[1]

Palytoxin binds with exceptionally high affinity to the extracellular side of the Na⁺/K⁺-ATPase. [3][4] This binding event induces a profound conformational change in the enzyme, effectively converting the ion pump into a non-selective cation channel.[1][3] This transformation allows for the passive and uncontrolled flow of Na⁺ and K⁺ ions down their respective concentration gradients, leading to a rapid influx of Na⁺ and efflux of K⁺. [1] The dissipation of these critical ion gradients disrupts the cellular membrane potential, triggering a cascade of downstream pathological events.[5]

Signaling Pathway of Palytoxin's Action

The initial interaction of **palytoxin** with the Na⁺/K⁺-ATPase triggers a series of downstream signaling events, contributing to its profound toxicity. The massive influx of sodium ions leads to membrane depolarization, which in turn activates voltage-gated calcium channels, causing a surge in intracellular calcium concentration.[1] This calcium overload, coupled with the direct effects of ion imbalance, activates various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[6]





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- To cite this document: BenchChem. [Palytoxin: A Comprehensive Toxicological Profile and Analysis of Lethal Dosen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080417#palytoxin-toxicological-profile-and-ld50-values]

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